molecular formula C22H27ClN2O3S B11232234 1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11232234
M. Wt: 435.0 g/mol
InChI Key: YIILBSGKTSFJLJ-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of sulfonamide derivatives. Its chemical structure features a piperidine ring, a sulfonyl group, and a benzyl moiety. The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.

Preparation Methods

Synthetic Routes:

  • Sulfonylation of Piperidine Ring

    • The piperidine ring undergoes sulfonylation using a suitable sulfonyl chloride (e.g., 4-chlorobenzyl sulfonyl chloride).
    • The reaction typically occurs under basic conditions, yielding the desired sulfonylated intermediate.
  • Amide Formation

    • The sulfonylated intermediate reacts with an amine (e.g., 4-(propan-2-yl)aniline) to form the amide linkage.
    • Acidic or neutral conditions are commonly employed for this step.

Industrial Production:

  • Compound X is synthesized on a larger scale using optimized conditions, often involving continuous flow processes or batch reactions.
  • Industrial production ensures high yield, purity, and reproducibility.

Chemical Reactions Analysis

Compound X participates in various reactions:

    Oxidation: It can be oxidized to form sulfonyl oxides or other oxidation products.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents include strong bases (for sulfonylation), acid chlorides (for amide formation), and reducing agents (for reduction).

    Major Products: The sulfonylated piperidine amide is the primary product.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: Investigated as a potential drug candidate due to its structural features and potential interactions with biological targets.

    Chemical Biology: Used as a probe to study enzyme inhibition, protein–ligand interactions, and cellular processes.

    Industry: Employed in the synthesis of other compounds or as a building block for more complex molecules.

Mechanism of Action

  • Compound X likely exerts its effects through interactions with specific molecular targets.
  • Potential mechanisms include enzyme inhibition, receptor binding, or modulation of cellular pathways.

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of a piperidine ring, sulfonyl group, and benzyl moiety distinguishes it from related compounds.

    Similar Compounds: Other sulfonamides, piperidine derivatives, and benzyl-substituted molecules.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O3S/c1-16(2)18-7-11-21(12-8-18)24-22(26)19-4-3-13-25(14-19)29(27,28)15-17-5-9-20(23)10-6-17/h5-12,16,19H,3-4,13-15H2,1-2H3,(H,24,26)

InChI Key

YIILBSGKTSFJLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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